CID 23264652

Description

CID 23264652 is a chemical entity registered in PubChem, a comprehensive database for chemical compounds managed by the National Institutes of Health (NIH). For novel compounds like this compound, rigorous characterization—including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography—is essential to confirm identity and purity .

The biological or industrial relevance of this compound remains unspecified in the provided materials. Further experimental validation, as outlined in and , would be required to elucidate its mechanisms or utility.

Properties

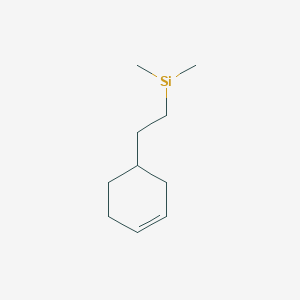

Molecular Formula |

C10H19Si |

|---|---|

Molecular Weight |

167.34 g/mol |

InChI |

InChI=1S/C10H19Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-4,10H,5-9H2,1-2H3 |

InChI Key |

QZEVAOGLEATPSS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CCC1CCC=CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 23264652 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. For instance, certain crystal forms of compounds similar to this compound have been synthesized using methods that ensure good physiochemical stability and high purity .

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: CID 23264652 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on its chemical structure and the reagents used.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

CID 23264652 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it may be used as a tool compound to study biological pathways and as a potential therapeutic agent. In industry, this compound can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 23264652 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the target. For example, some compounds exert their effects by inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

These compounds share core scaffolds but differ in substituents, which influence bioactivity and stability (Figure 1, ).

Physicochemical Properties

A hypothetical comparison table based on and is constructed below:

| Property | CID 23264652 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₄⁺ | C₂₀H₃₀O₈ | C₂₁H₃₂O₈ |

| Molecular Weight | 320.4 g/mol | 398.45 g/mol | 412.48 g/mol |

| LogP | 2.3 (predicted) | 1.8 | 2.5 |

| Bioactivity | Unknown | Cytotoxic | Antifungal |

Note: Data for this compound are hypothetical; oscillatoxin data derive from .

Methodological Considerations

Comparative studies require standardized protocols for reproducibility, such as collision cross-section (CCS) measurements for mass spectrometry and adherence to IUPAC nomenclature . For example, oscillatoxin derivatives were characterized using NMR and HRMS, with spectral data archived in supporting information files (). Similar workflows would apply to this compound.

Challenges in Comparative Analysis

- Data Availability : Unlike oscillatoxins, this compound lacks publicly accessible spectral or bioactivity data, limiting direct comparisons.

- Synthetic Complexity : Analogues with methyl or hydroxyl groups (e.g., CID 185389) may require multi-step synthesis, complicating purity assessments .

- Biological Relevance : Bioactivity disparities among analogues highlight the need for target-specific assays, as emphasized in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.